molecular formula C8H6BrNO B1599337 2-Bromo-4-methylphenyl isocyanate CAS No. 71189-13-4

2-Bromo-4-methylphenyl isocyanate

Cat. No. B1599337
CAS RN: 71189-13-4
M. Wt: 212.04 g/mol
InChI Key: HUSGEXYNVCQXKA-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenyl isocyanate is a chemical compound with the molecular formula C8H6BrNO . It has a molecular weight of 212.04 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methylphenyl isocyanate can be represented by the SMILES string Cc1ccc(N=C=O)c(Br)c1 . This indicates that the compound consists of a benzene ring with a bromine atom, a methyl group, and an isocyanate group attached to it .


Physical And Chemical Properties Analysis

2-Bromo-4-methylphenyl isocyanate has a molecular weight of 212.04 g/mol . It has a density of 1.494 g/mL at 25°C (lit.) . The boiling point is 215-216°C (lit.) . The compound’s refractive index is n20/D 1.5770 (lit.) .

Safety and Hazards

2-Bromo-4-methylphenyl isocyanate is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation should be used when handling this compound .

Mechanism of Action

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

Isocyanates, including 2-Bromo-4-methylphenyl isocyanate, are highly reactive and can undergo various chemical reactions. They can react with compounds containing active hydrogen atoms to form ureas and urethanes .

Pharmacokinetics

Isocyanates are generally known to be rapidly absorbed and distributed in the body, metabolized, and excreted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methylphenyl isocyanate. For instance, isocyanates are known to be moisture sensitive , which means their reactivity and stability can be affected by humidity. Additionally, safety data sheets recommend avoiding breathing in the compound’s mist, gas, or vapors , suggesting that its action can be influenced by its state of matter and the surrounding air quality.

properties

IUPAC Name

2-bromo-1-isocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSGEXYNVCQXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409018
Record name 2-Bromo-4-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylphenyl isocyanate

CAS RN

71189-13-4
Record name 2-Bromo-4-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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